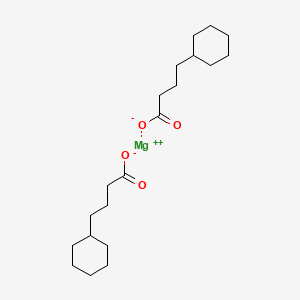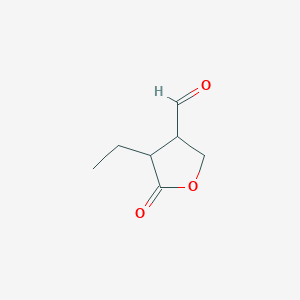
4-Iodobenzyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodobenzyl isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isothiocyanate functional group. Isothiocyanates are derived from glucosinolates, secondary metabolites found in cruciferous vegetables .
準備方法
Synthetic Routes and Reaction Conditions: 4-Iodobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodobenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Iodobenzylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of primary amines and carbon disulfide (CS2) in the presence of a base such as triethylamine. The resulting dithiocarbamate intermediate is then decomposed using tosyl chloride to yield the desired isothiocyanate .
化学反応の分析
Types of Reactions: 4-Iodobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
科学的研究の応用
4-Iodobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of agrochemicals and as a reagent in biochemical assays
作用機序
The mechanism of action of 4-iodobenzyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. It also modulates various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response .
類似化合物との比較
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 4-Iodobenzyl isothiocyanate is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other isothiocyanates. For example, sulforaphane, derived from broccoli, is well-known for its antioxidant properties, while this compound has shown promising anticancer activity .
特性
CAS番号 |
3694-49-3 |
|---|---|
分子式 |
C8H6INS |
分子量 |
275.11 g/mol |
IUPAC名 |
1-iodo-4-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6INS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |
InChIキー |
QMNNXEXDGXWBME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=C=S)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)





![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
